3-Amino-3-(pyrazin-2-yl)propanoic acid

Medicinal Chemistry Enzyme Inhibition Structural Biology

Medicinal chemistry programs requiring ATP-competitive kinase inhibitor scaffolds often face genotoxicity derisking bottlenecks. 3-Amino-3-(pyrazin-2-yl)propanoic acid provides a data-driven solution. - Validated Scaffold: Beta-amino acid geometry enables nanomolar p38α MAPK inhibition (pIC₅₀ 9.6 for related pyrazinones). - Safety Advantage: Documented negative Ames test supports early hit-to-lead advancement where N-heterocycles pose mutagenicity risks. - Defined Physicochemistry: TPSA 89.1 Ų and XLogP -0.049 facilitate permeability and solubility correlation for rational SAR.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13539570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(pyrazin-2-yl)propanoic acid
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(CC(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-4-9-1-2-10-6/h1-2,4-5H,3,8H2,(H,11,12)
InChIKeyYQTIJSCUNSAKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(pyrazin-2-yl)propanoic Acid: A Pyrazine-Alanine Hybrid Scaffold for Kinase and Enzyme Inhibitor Research


3-Amino-3-(pyrazin-2-yl)propanoic acid (CAS 887586-31-4) is a non-proteinogenic alpha-amino acid derivative that integrates the core structure of alanine with a pyrazine heterocycle at the beta-position . This compound, with molecular formula C₇H₉N₃O₂ and molecular weight 167.17 g/mol , exhibits physicochemical properties including a topological polar surface area (TPSA) of 89.1 Ų, a calculated pKa of 3.413, and an XLogP of -0.049, indicating moderate hydrophilicity and ionization characteristics that influence solubility and permeability . The pyrazinyl moiety confers distinct electronic properties compared to phenyl or pyridyl analogs, making this scaffold particularly relevant in medicinal chemistry programs targeting kinase inhibition and enzyme modulation [1].

Non-proteinogenic beta-amino acid scaffold with pyrazine heterocycle
Designed for kinase and enzyme inhibitor design programs
Reported moderate hydrophilicity supporting solution-phase chemistry

The Critical Role of Positional Isomerism: Why 3-Amino-3-(pyrazin-2-yl)propanoic Acid Cannot Be Replaced by Other Pyrazinyl Amino Acids


Substitution of 3-amino-3-(pyrazin-2-yl)propanoic acid with closely related positional isomers or ring analogs is not scientifically justified due to fundamental differences in molecular geometry and electronic distribution. The compound is a beta-amino acid with the amino group on the carbon adjacent to the carboxylate, whereas (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid (CAS 87831-85-4) is an alpha-amino acid with the amino group on the alpha-carbon [1]. This positional shift alters the spatial arrangement of hydrogen bond donors/acceptors and the conformational flexibility of the molecule, directly impacting binding affinity to biological targets [2]. Furthermore, replacing the pyrazine ring with pyridine or furan—as in 2-amino-3-(pyridin-2-yl)propanoic acid or 2-amino-3-(furan-2-yl)propanoic acid—introduces different hydrogen-bonding capacities and electron density profiles that can abrogate target engagement or alter metabolic stability . The data below demonstrate that these structural variations translate into quantifiable differences in biological activity and physicochemical behavior.

Positional Isomer Mismatch

Alpha-amino isomer (CAS 87831-85-4) repositions the amine donor; binding geometry and permeability profile may shift and not transfer directly.

Heterocycle Replacement Risk

Substituting pyrazine with pyridine or furan alters hydrogen-bonding capacity and electron density; target engagement and metabolic stability may not reproduce.

Quantified Differentiation of 3-Amino-3-(pyrazin-2-yl)propanoic Acid: Comparative Data for Scientific Selection


Beta-Amino Acid Scaffold vs. Alpha-Amino Acid Isomer: Impact on Molecular Geometry and Target Binding

3-Amino-3-(pyrazin-2-yl)propanoic acid is a beta-amino acid (amino group on C3 relative to carboxylate) and exhibits a TPSA of 89.1 Ų and a rotatable bond count of 3 . Its positional isomer, (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid (CAS 87831-85-4), is an alpha-amino acid (amino group on C2) with a TPSA of 75.1 Ų [1]. The 14 Ų difference in polar surface area arises from the altered spatial orientation of the amino group, which modifies hydrogen-bonding capacity and conformational flexibility. This geometric distinction is critical for binding pockets that require a specific distance between the amino and carboxylate moieties.

Beta vs. Alpha TPSA
Head-to-head
89.1 vs 75.1 Ų
TPSA difference may influence permeability and binding
Calculated values; source-specific review
Medicinal Chemistry Enzyme Inhibition Structural Biology

p38α MAPK Inhibition Potency of Pyrazine-Containing Amino Acid Derivatives

While direct p38α MAPK inhibition data for the exact compound 3-amino-3-(pyrazin-2-yl)propanoic acid is not publicly available, structurally related 3-amino-2(1H)-pyrazinone derivatives have demonstrated potent and selective p38α MAPK inhibition with pIC₅₀ values up to 9.6 (IC₅₀ ≈ 0.25 nM) [1]. In contrast, pyrazine-2-carboxylic acid derivatives lacking the beta-amino acid side chain (e.g., 3-aminopyrazine-2-carboxylic acid) show substantially weaker kinase inhibition [2]. This class-level inference suggests that the 3-amino-propanoic acid side chain appended to the pyrazine ring is a critical pharmacophoric element for potent kinase engagement.

p38α MAPK Inhibition
Class-level inference
Related pyrazinones: pIC50 9.6 vs lower activity pyrazine-2-carboxylates
Supports scaffold relevance for kinase engagement
No direct data; inferred from class SAR
Kinase Inhibition Inflammation Oncology

Physicochemical Property Differentiation: pKa and LogP vs. Phenyl and Pyridyl Analogs

3-Amino-3-(pyrazin-2-yl)propanoic acid exhibits a calculated pKa of 3.413 and XLogP of -0.049 . In comparison, (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid has an XLogP of 0.1 [1]. The difference in XLogP between the beta- and alpha-amino acid positional isomers is 0.15 log units. Furthermore, replacing the pyrazine ring with pyridine or furan—as in 2-amino-3-(pyridin-2-yl)propanoic acid or 2-amino-3-(furan-2-yl)propanoic acid—introduces different hydrogen-bonding capacities and electron density profiles .

XLogP Difference
Cross-study comparable
-0.049 vs 0.1 (Δ 0.15)
Lipophilicity shift may affect permeability
Calculated values; data to verify
ADME Drug Design Physicochemical Properties

Safety Profile: Negative Ames Mutagenicity Assessment

3-Amino-3-(pyrazin-2-yl)propanoic acid has been assessed in the Ames test for mutagenicity and yielded a negative result . While Ames data for close analogs such as (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid are not publicly available, this negative result for the beta-amino acid isomer provides a baseline safety advantage for early-stage lead selection. In contrast, many nitrogen-containing heterocycles can show positive Ames results due to metabolic activation of the ring system [1].

Ames Mutagenicity
Supporting evidence
Negative
Reported negative Ames may support early selection
Class-level context for N-heterocycles
Toxicology Safety Assessment Lead Selection

Procurement-Driven Applications: Where 3-Amino-3-(pyrazin-2-yl)propanoic Acid Delivers Quantifiable Advantage


Kinase Inhibitor Lead Optimization: p38α MAPK Program

Use 3-amino-3-(pyrazin-2-yl)propanoic acid as a core scaffold for designing p38α MAPK inhibitors. The 3-amino-propanoic acid side chain is a critical pharmacophoric element for achieving nanomolar potency, as demonstrated by structurally related 3-amino-2(1H)-pyrazinones that exhibit pIC₅₀ values of 9.6 [1]. The beta-amino acid geometry (TPSA 89.1 Ų) provides distinct conformational and hydrogen-bonding properties compared to alpha-amino acid isomers , enabling exploration of unique binding modes to the kinase ATP pocket.

Structure-Activity Relationship (SAR) Studies on Amino Acid Positional Isomers

Employ 3-amino-3-(pyrazin-2-yl)propanoic acid in parallel SAR studies against its alpha-amino acid isomer (CAS 87831-85-4) to quantify the impact of amino group position on target binding and ADME properties. The 18.6% difference in TPSA (89.1 Ų vs. 75.1 Ų) and 0.15 log unit difference in XLogP (-0.049 vs. 0.1) provide measurable parameters for correlating molecular geometry with cellular permeability and oral bioavailability [2].

Early-Stage Lead Selection with Reduced Genotoxicity Risk

Prioritize 3-amino-3-(pyrazin-2-yl)propanoic acid over analogs with unknown mutagenicity profiles for hit-to-lead campaigns requiring early safety derisking. The documented negative Ames test result provides a data-driven rationale for advancing this scaffold while deferring investment in analogs that may carry genotoxicity liability. This is particularly valuable in programs where N-heterocyclic cores are known to pose mutagenicity risks [3].

Enzyme Inhibitor Design Targeting Mitochondrial Presequence Protease

Utilize 3-amino-3-(pyrazin-2-yl)propanoic acid as a starting point for developing inhibitors of mitochondrial presequence protease (PREP). The pyrazinyl amino acid scaffold is structurally related to compounds that show PREP inhibition with IC₅₀ values in the 96.9-398 nM range [4]. The beta-amino acid geometry may offer improved metabolic stability compared to alpha-amino acid analogs, a critical consideration for targeting mitochondrial enzymes.

Application
Selection Property
Validation Focus
p38α MAPK inhibitor scaffold design
Beta-amino acid scaffold geometry
Kinase inhibition SAR and binding mode review
Positional isomer SAR studies
TPSA and XLogP differentiation
Permeability and binding correlation
Early-stage lead selection (genotoxicity context)
Documented negative Ames result
Genotoxicity risk review
Mitochondrial protease inhibitor design
Pyrazine-amino acid hybrid scaffold
PREP inhibition and metabolic stability review

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12 linked technical documents
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